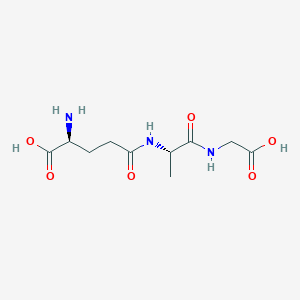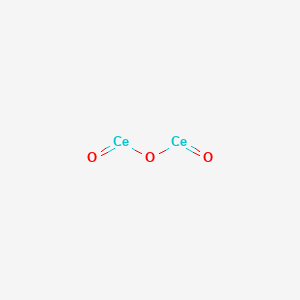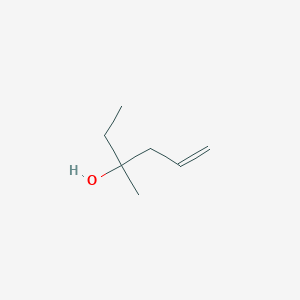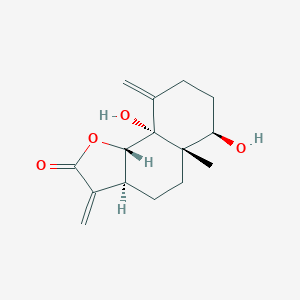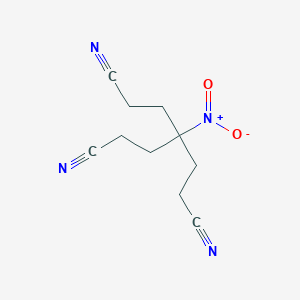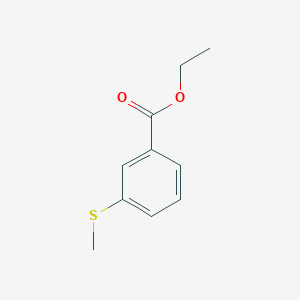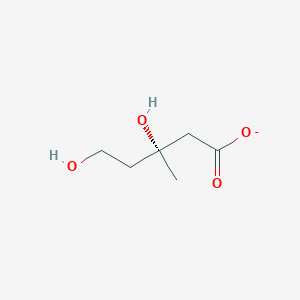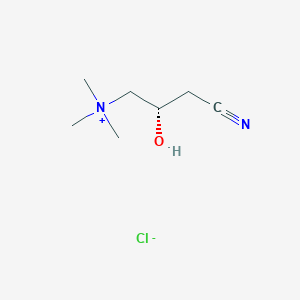
3,4-Dihydro-1,3-benzoxazin-2-one
Vue d'ensemble
Description
3,4-Dihydro-1,3-benzoxazin-2-one is a chemical compound with the molecular formula C8H7NO2 . It has a molecular weight of 149.15 g/mol . This compound is a part of the carbamate family and is present in a large number of pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydro-1,3-benzoxazin-2-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Additionally, the sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions .
Molecular Structure Analysis
The InChI code for 3,4-Dihydro-1,3-benzoxazin-2-one is 1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7 (6)11-8/h1-4H,5H2, (H,9,10) . The Canonical SMILES for this compound is C1C2=CC=CC=C2OC(=O)N1 .
Chemical Reactions Analysis
The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . A range of biologically important alkylated benzoxazinone peroxides are synthesized in high yield with a good functional group tolerance .
Physical And Chemical Properties Analysis
3,4-Dihydro-1,3-benzoxazin-2-one has a molecular weight of 149.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The topological polar surface area of the compound is 38.3 Ų .
Applications De Recherche Scientifique
Medical Applications
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one, which include 3,4-Dihydro-1,3-benzoxazin-2-one, have shown a wide spectrum of medical applications . They are used as an elastase inhibitor , anti-neoplastic agent, enzyme inhibitor , and protease inhibitor .
Industrial Applications
These compounds also have a wide range of industrial applications . They are used in the synthesis of other 2-substituted 4H-3,1-benzoxazin-4-one derivatives .
Antifungal Applications
Some derivatives of 3,4-Dihydro-1,3-benzoxazin-2-one have shown promising fungitoxicity . For example, 3-Dodecyl-3, 4-dihydro-4-methyl-2H-1,3-benzoxazines was highly effective against Sclerotium rolfsii .
Pesticidal Applications
Certain 3,4-Dihydro-1,3-benzoxazin-2-one derivatives have been evaluated for their pesticidal activity . For instance, 3-Nonyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines was found to be an effective Insect Growth Regulator (IGR) against Spodoptera litura .
Antimicrobial Applications
New ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives were synthesized and found to possess a broad spectrum of activity against different Gram-positive, Gram-negative bacteria and some Candida species .
Oxidative Dehydrogenative Coupling
Benzoxazin-2-ones were used as substrates in an oxidative dehydrogenative coupling reaction . This novel and efficient iron-catalyzed sp3 carbon–hydrogen bond functionalization of benzoxazinone derivatives has been developed .
Peroxidation
The sp3 -C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . This led to the synthesis of a range of biologically important alkylated benzoxazinone peroxides .
8. Inhibitory Activity towards Human Leukocyte Elastase 4H-benzo[d][1,3]oxazin-4-one 2, a derivative of 3,4-Dihydro-1,3-benzoxazin-2-one, was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase . This enzyme is the presumed tissue degenerating agent in the pathogenesis of several diseases .
Mécanisme D'action
Target of Action
It’s known that this compound is used as a substrate in oxidative dehydrogenative coupling reactions .
Mode of Action
3,4-Dihydro-1,3-benzoxazin-2-one undergoes an iron-catalyzed sp3 carbon–hydrogen bond functionalization . This process involves an oxidative dehydrogenative coupling reaction . A plausible one electron oxidation involved mechanism is proposed .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dihydro-1,3-benzoxazin-2-one involve the construction of alkyl–aryl C (sp 3 )–C (sp 2) bonds . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . The C (sp3)-OO bond was constructed efficiently and could be further converted into C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C–P and C O bonds by late-stage functional group transformations .
Pharmacokinetics
The compound is known to be used in the synthesis of a range of biologically important alkylated benzoxazinone peroxides .
Result of Action
The result of the action of 3,4-Dihydro-1,3-benzoxazin-2-one is the synthesis of a range of biologically important alkylated benzoxazinone peroxides . These peroxides are synthesized in high yield with a good functional group tolerance .
Action Environment
The action of 3,4-Dihydro-1,3-benzoxazin-2-one is influenced by the reaction conditions. The experiments were performed under mild reaction conditions . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions .
Orientations Futures
Propriétés
IUPAC Name |
3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYREISBUILOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920818 | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1,3-benzoxazin-2-one | |
CAS RN |
1125-85-5 | |
| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,3-Benzoxazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)



